3-(Benzyloxy)-N-cyclobutylaniline
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Overview
Description
3-(Benzyloxy)-N-cyclobutylaniline is an organic compound that features a benzyloxy group attached to an aniline ring, with a cyclobutyl group bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N-cyclobutylaniline typically involves the nucleophilic substitution reaction of 3-benzyloxyaniline with cyclobutyl halides under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N-cyclobutylaniline undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
3-(Benzyloxy)-N-cyclobutylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N-cyclobutylaniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)Pyridin-2-Amine: Similar structure but with a pyridine ring instead of an aniline ring.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and a hydroxy group on a benzaldehyde ring.
Uniqueness
3-(Benzyloxy)-N-cyclobutylaniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H19NO |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-cyclobutyl-3-phenylmethoxyaniline |
InChI |
InChI=1S/C17H19NO/c1-2-6-14(7-3-1)13-19-17-11-5-10-16(12-17)18-15-8-4-9-15/h1-3,5-7,10-12,15,18H,4,8-9,13H2 |
InChI Key |
LULVVZXZKNTKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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